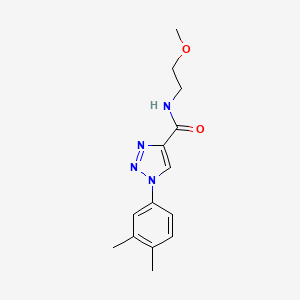
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMTIC, is a chemical compound that has shown significant potential in scientific research. DMTIC is a triazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase (COX)-2, an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been reported to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high yields and purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, and its bioavailability may be affected by its poor solubility. Furthermore, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide. One potential avenue of research is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other signaling pathways and enzymes, such as the nuclear factor-kappa B (NF-κB) pathway and the protein kinase C (PKC) pathway. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its potential as a drug candidate for various diseases.
Synthesemethoden
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the reaction of 3,4-dimethylphenylhydrazine with 2-methoxyethyl isocyanate, followed by the reaction with triethyl orthoformate and sodium azide. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 2-methoxyethyl isocyanate, followed by the reaction with sodium azide and triethyl orthoformate. These methods have been successfully used to synthesize this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide has shown significant potential in scientific research as a potential drug candidate for various diseases. It has been reported to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been reported to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-4-5-12(8-11(10)2)18-9-13(16-17-18)14(19)15-6-7-20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSNUIZXAJSXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

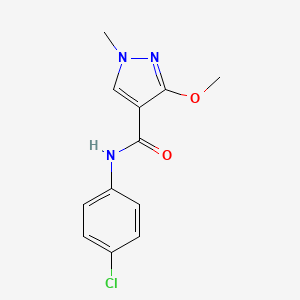
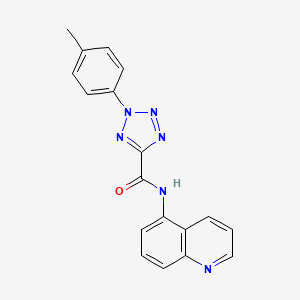
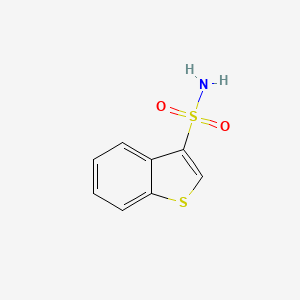
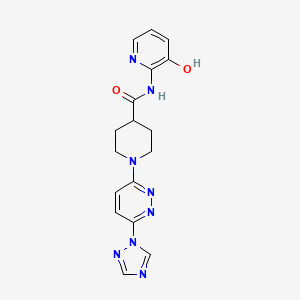
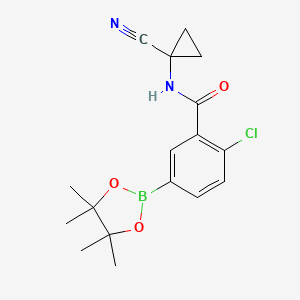
![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)
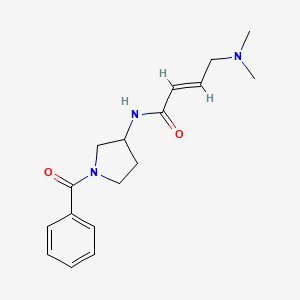
![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)
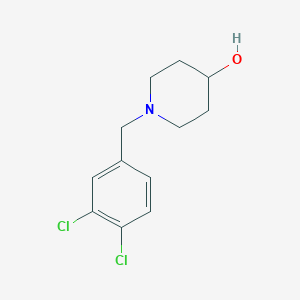
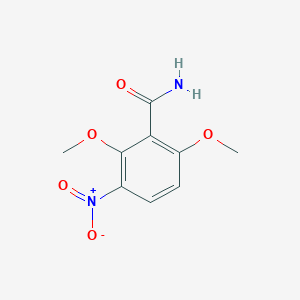
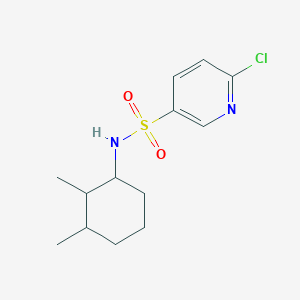
![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)
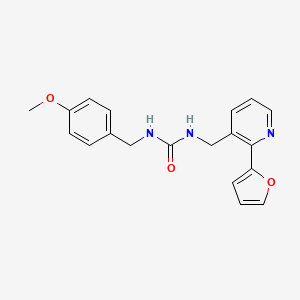
![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)